molecular formula C6H6BrClFN B045047 2-Bromo-3-fluoroaniline hydrochloride CAS No. 118313-87-4

2-Bromo-3-fluoroaniline hydrochloride

Cat. No. B045047
M. Wt: 226.47 g/mol
InChI Key: RNUALIMGHQZQJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-3-fluoroaniline involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation. These processes are critical for constructing complex molecules with specific functional groups. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound with relevance to 2-Bromo-3-fluoroaniline, demonstrates the intricate steps involved in achieving desired molecular architectures (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined through crystallographic methods. Such analyses reveal the presence of intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions, which are crucial for understanding the compound's chemical behavior and potential applications (Betz, 2015).

Chemical Reactions and Properties

The photolysis of halogenated anilines, including 3-fluoroaniline derivatives, has been studied to understand their reactivity under light exposure. These studies provide insights into the mechanisms of photosubstitution and photoreduction, important reactions for modifying the chemical structure and properties of halogenated anilines (Othmen et al., 1999).

Physical Properties Analysis

The physical properties of compounds structurally related to 2-Bromo-3-fluoroaniline, such as melting points, spectroscopic characteristics (NMR, MS), and crystallinity, are essential for their identification, characterization, and application in further chemical syntheses and studies.

Chemical Properties Analysis

The chemical properties, including reactivity towards different chemical reagents, solubility, and stability, are critical for the application of 2-Bromo-3-fluoroaniline derivatives in chemical syntheses. For instance, the chemoselective functionalization of halopyridines demonstrates the specific conditions under which these compounds react and the types of products that can be obtained, highlighting the importance of understanding their chemical behavior for practical applications (Stroup et al., 2007).

Scientific Research Applications

Synthesis and Chemical Transformation

2-Bromo-3-fluoroaniline hydrochloride is primarily used as a precursor in various chemical syntheses and transformations. For instance, it serves as a starting material for synthesizing compounds like 4-Bromo-2-fluorobiphenyl through a diazotization and coupling reaction. This process involves specific condition parameters and yields a significant product under optimal conditions, offering a cost-effective alternative to traditional acidic reagents (Li Yong-qiang, 2012). Similarly, 2-Bromo-4-fluoroaniline is condensed with other compounds to afford quinoline derivatives, which demonstrate broad antibacterial activity against various pathogenic bacterial strains (Abdel‐Wadood et al., 2014).

Biological Activities and Applications

The synthesized compounds from 2-Bromo-3-fluoroaniline hydrochloride derivatives exhibit significant biological activities. Some derivatives have been screened for their antibacterial activities against various bacterial strains, with most synthesized compounds showing broad antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, specific compounds demonstrate remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Advancements in Synthesis Methods

Recent studies have introduced innovative synthesis methods, emphasizing the versatility and potential of 2-Bromo-3-fluoroaniline hydrochloride as a key intermediate in pharmaceutical and chemical industries. These methods address the challenges associated with traditional synthesis processes, such as the high cost of reagents or the formation of unwanted byproducts, making the synthesis more practical and cost-effective (Li Yong-qiang, 2012).

Safety And Hazards

This chemical is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-3-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUALIMGHQZQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600728
Record name 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoroaniline hydrochloride

CAS RN

118313-87-4
Record name 2-Bromo-3-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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